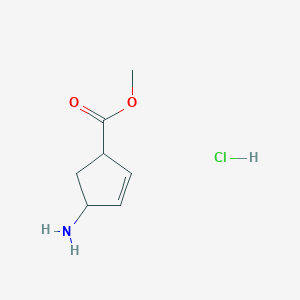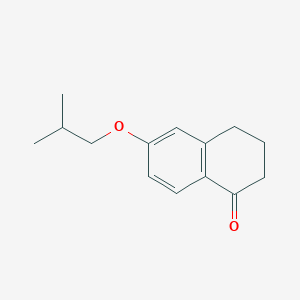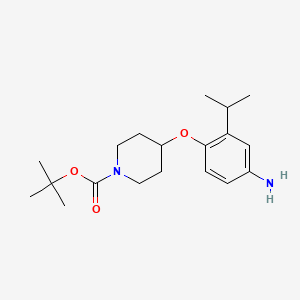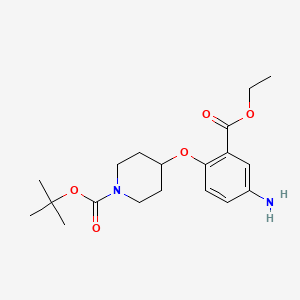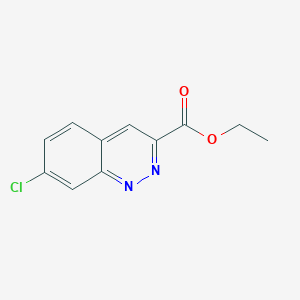
Ethyl 7-chlorocinnoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of Ethyl 7-chlorocinnoline-3-carboxylate consists of a cinnoline core, which is a nitrogen-containing heterocycle, with a chlorine atom at the 7-position and a carboxylate ester at the 3-position .Physical And Chemical Properties Analysis
Ethyl 7-chlorocinnoline-3-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 236.66 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
1. Analytical Methods for Determining Antioxidant Activity
Ethyl 7-chlorocinnoline-3-carboxylate is often employed in assays to measure antioxidant capacity. One prominent assay is the ABTS/PP Decolorization Assay, where certain antioxidants, specifically phenolic ones, can form coupling adducts with ABTS•+. These adducts can further degrade into compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate and 3-ethyl-2-imino-1,3-benzothiazoline-6-sulfonate. The contribution of such coupling reactions to the total antioxidant capacity and the relevance of the oxidation products warrant further exploration (Ilyasov et al., 2020). Additionally, other analytical methods for determining antioxidant activity, including various tests based on hydrogen atom transfer (HAT) and electron transfer (ET), use chemical reactions where characteristic colours or discolouration are monitored through specific wavelength absorption. Such methods have been successfully applied in analyzing antioxidants and determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
2. Relevance in Biocompatible, Degradable Materials
Research also suggests the involvement of Ethyl 7-chlorocinnoline-3-carboxylate in the development of biocompatible, degradable materials. For instance, hyaluronan derivatives obtained through the chemical modification and partial or total esterification of the carboxyl groups of hyaluronan show promise in various clinical applications. The physico-chemical and biological properties of these materials, influenced by the type and extent of esterification, offer a spectrum of polymers that either promote or inhibit the adhesion of certain types of cells (Campoccia et al., 1998).
3. Ethyl 7-chlorocinnoline-3-carboxylate in Electrochemical Surface Finishing and Energy Storage
Ethyl 7-chlorocinnoline-3-carboxylate also finds its application in electrochemical technology, particularly involving Lewis acidic haloaluminate room-temperature ionic liquids. The review in this domain categorizes the technology based on these ionic liquids into two main topics: electroplating and energy storage. It emphasizes the need for novel insights and findings through state-of-the-art technologies to bring haloaluminate room-temperature ionic liquids and their mixtures back into focus for technological applications (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
Ethyl 7-chlorocinnoline-3-carboxylate is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .
Propiedades
IUPAC Name |
ethyl 7-chlorocinnoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNOFTVHXOAJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613769 |
Source


|
| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chlorocinnoline-3-carboxylate | |
CAS RN |
104092-54-8 |
Source


|
| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

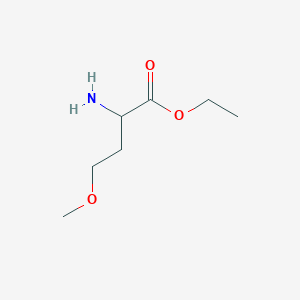
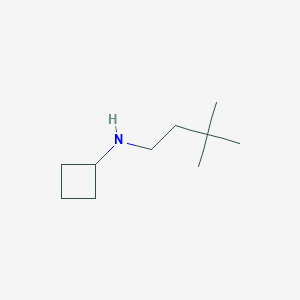
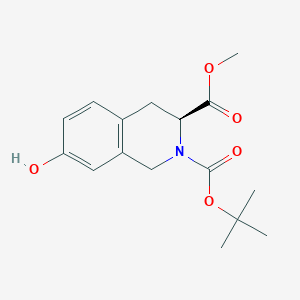
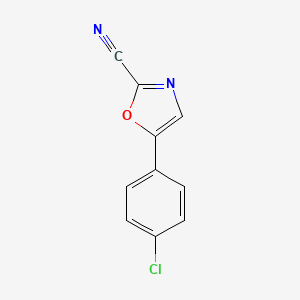

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)
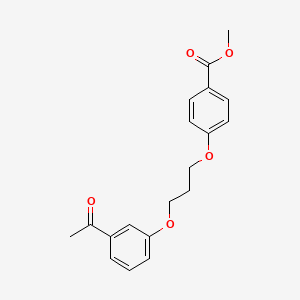
![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)
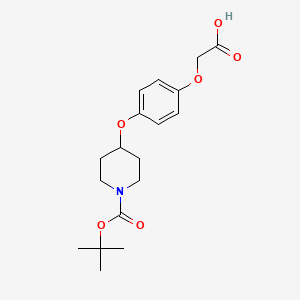
![Amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione](/img/structure/B1370002.png)
